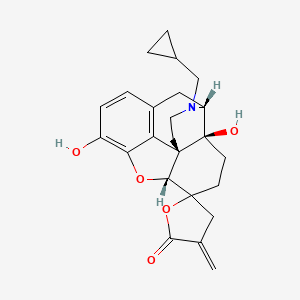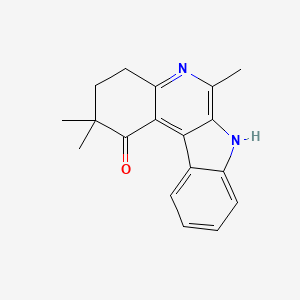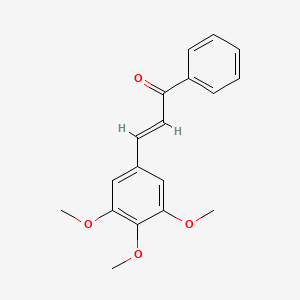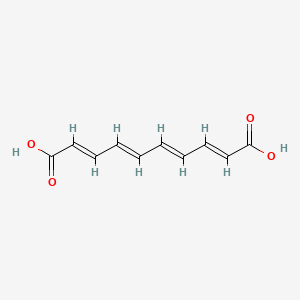
Roquefortine E
説明
Roquefortine E is a cyclic peptide produced by the fungus Penicillium roqueforti and is used as a natural preservative in cheese. It is also known as roquefortine C, cyclo(L-Pro-L-Val-L-Phe-D-Val-L-Val), and cyclo(L-Pro-L-Val-L-Phe-D-Val-L-Val-OH). This compound has been studied extensively due to its unique properties and potential applications in the food industry and other industries. It has been found to exhibit antimicrobial, antioxidant, antitumor, and anti-inflammatory properties, as well as being a potential source of new antibiotics.
科学的研究の応用
Fungal Genetics
The genetic regulation of Roquefortine E production in fungi like Penicillium roqueforti is a key area of research. It involves studying the gene clusters and enzymatic pathways responsible for its biosynthesis, which has implications for both basic science and industrial applications .
作用機序
Target of Action
Roquefortine E is an analogue of Roquefortine C . It is an antimitotic agent , which means it interferes with mitosis (cell division). , a component of the receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain.
Mode of Action
Roquefortine E, similar to its analogue Roquefortine C, contains an additional isoprenyl unit on the imidazole . This structure is similar to phenylhistin, another antimitotic agent
Biochemical Pathways
The biosynthesis of Roquefortine E involves several enzymatic steps. It begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase . After the formation of the cyclodipeptide, there is a grid in the biochemical pathway . The dimethylallyltryptophan synthetase prenylates both the cyclodipeptide and its dehydrogenated form, yielding directly the products roquefortine D and roquefortine C . This leads to a branch in the otherwise linear pathway .
Result of Action
It is known to be a selective, albeit weakly active, antitumor agent
Action Environment
The action of Roquefortine E, like other secondary metabolites produced by Penicillium roqueforti, can be influenced by environmental factors. For instance, P. roqueforti shows signs of domestication, with separate differentiated populations found associated with certain types of cheese . These include attributes such as greater spore production on bread, high lipolytic activity and salt tolerance, adaptation to lactose utilization and growth in an acidic environment, and successful competition with fermentative bacteria . These factors could potentially influence the production and action of Roquefortine E.
特性
IUPAC Name |
(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIOWQHMDDCDD-HJILTBFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017682 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roquefortine E | |
CAS RN |
871982-52-4 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)





